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Compound of Interest

Compound Name:
(S)-2-Aminomethyl-1-N-Boc-

piperidine

Cat. No.: B112659 Get Quote

An In-depth Technical Guide to (S)-2-Aminomethyl-1-N-Boc-piperidine

Introduction
(S)-2-Aminomethyl-1-N-Boc-piperidine, with the CAS number 475105-35-2, is a chiral

piperidine derivative that serves as a crucial building block in organic synthesis and medicinal

chemistry.[1] Its structure incorporates a piperidine ring, a common motif in numerous

pharmaceuticals, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group.[1][2]

This protecting group enhances the compound's stability and allows for selective reactions at

the primary aminomethyl functional group.[3] As a versatile synthetic intermediate, it is widely

used by researchers and drug development professionals to introduce the piperidine moiety

into more complex molecules, thereby modifying their pharmacological profiles.[1][3] This guide

provides a comprehensive overview of its chemical properties, spectroscopic data,

experimental protocols, and applications.

Chemical and Physical Properties
(S)-2-Aminomethyl-1-N-Boc-piperidine is typically a white to off-white solid or a pale-yellow

to yellow-brown liquid.[1] It is sparingly soluble in water but shows good solubility in common

organic solvents.[1] The quantitative properties are summarized in the table below for easy

reference.
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Property Value References

IUPAC Name

tert-butyl (2S)-2-

(aminomethyl)piperidine-1-

carboxylate

[4]

Synonyms
(S)-2-Aminomethyl-1-tert-

butoxycarbonylpiperidine
[1]

CAS Number 475105-35-2 [1]

Molecular Formula C₁₁H₂₂N₂O₂ [1]

Molecular Weight 214.31 g/mol [3]

Appearance
White to off-white solid; Pale-

yellow to yellow-brown liquid
[1]

Melting Point

95 - 98 °C (for the

racemate/unspecified

stereoisomer)

[3]

pKa (Predicted) 10.32 ± 0.29 [1]

Solubility

Sparingly soluble in water;

Soluble in common organic

solvents

[1]

Storage Conditions
2-8°C, Keep in dark place,

Inert atmosphere
[1]

Spectroscopic Analysis and Protocols
While a complete raw dataset is not publicly available, the expected spectroscopic

characteristics can be predicted based on the molecule's structure. The following sections

detail these predictions and provide standard protocols for their experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals

for the Boc group, the piperidine ring protons, and the aminomethyl protons.
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Assignment
Expected Chemical
Shift (δ) ppm

Multiplicity Integration

Protons on Boc group ~ 1.45 Singlet 9H

Piperidine ring protons

(CH₂)
1.20 - 1.80 Multiplet 8H

Aminomethyl protons

(CH₂)
2.60 - 3.00 Multiplet 2H

Piperidine ring proton

(CH)
3.80 - 4.20 Multiplet 1H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbons

of the Boc group, the piperidine ring, and the aminomethyl group.

Assignment Expected Chemical Shift (δ) ppm

Boc group (CH₃) ~ 28.5

Piperidine ring (CH₂) 20 - 45

Aminomethyl carbon (CH₂) ~ 46.0

Piperidine ring (CH) ~ 55.0

Boc group (quaternary C) ~ 79.5

Boc group (C=O) ~ 155.0

Sample Preparation: Dissolve 5-10 mg of (S)-2-Aminomethyl-1-N-Boc-piperidine in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard

5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse.
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Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency.

Pulse Sequence: Proton-decoupled.

Number of Scans: 512-2048, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the N-H bonds of

the primary amine and the C=O bond of the Boc protecting group.

Wavenumber (cm⁻¹) Functional Group Vibration Type

3300 - 3400 N-H (amine)
Symmetric and Asymmetric

Stretch

2850 - 2950 C-H (alkane) Stretch

1680 - 1700 C=O (carbamate) Stretch

1580 - 1650 N-H (amine) Bend

1160 - 1250 C-N Stretch

Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is suitable.

Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply

pressure with the ATR press to ensure good contact.
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Instrument Parameters:

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: Record the spectrum and identify the characteristic absorption peaks.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated

molecular ion [M+H]⁺ is expected at m/z ≈ 215.3.

Key Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc

group (-100 amu) or isobutylene (-56 amu) from the molecular ion.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.

Instrument Parameters (ESI-MS):

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-400).

Capillary Voltage: 3-5 kV.

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and

analyze the fragmentation pattern for characteristic losses.
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Synthetic Applications and Protocols
(S)-2-Aminomethyl-1-N-Boc-piperidine is a valuable bifunctional molecule. The Boc-

protected nitrogen is stable under various conditions, allowing the primary amine of the

aminomethyl group to be selectively modified. A common application is reductive amination to

introduce substituents.

Representative Protocol: Reductive Amination[6]
This protocol describes the N-alkylation of the primary amine via reductive amination with an

aldehyde.

Imine Formation: Dissolve (S)-2-Aminomethyl-1-N-Boc-piperidine (1.0 equivalent) in an

anhydrous solvent like dichloromethane (DCM). Add the desired aldehyde (1.0-1.2

equivalents). Stir the mixture at room temperature for 1-2 hours.

Reduction: To the reaction mixture, add a mild reducing agent such as sodium

triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the

progress of the reaction using thin-layer chromatography (TLC) or LC-MS.

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous

solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the

aqueous layer twice with DCM.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄). Concentrate the solution under reduced pressure and purify the resulting

N-substituted product using silica gel column chromatography.

Logical and Experimental Workflows
The following diagrams illustrate the general synthetic utility and the analytical workflow for the

characterization of (S)-2-Aminomethyl-1-N-Boc-piperidine.
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General Synthetic Pathway

Piperidine Precursor
(e.g., 2-Piperidinemethanol)

Boc Protection
(Boc)₂O, Base

Step 1

(S)-2-Aminomethyl-1-N-Boc-piperidine

Step 2

Further Synthesis
(e.g., Reductive Amination)

Step 3

Target Molecule
(e.g., N-Alkylated Derivative)
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Spectroscopic Analysis Workflow

NMR FT-IR MS

Sample Preparation
(Dissolution in Solvent)

Data Acquisition
(¹H & ¹³C)

Data Acquisition
(ATR)

Data Acquisition
(ESI-TOF)

Data Processing
(FT, Referencing)

Data Analysis
(Peak Identification)

Data Analysis
([M+H]⁺, Fragmentation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b112659#s-2-aminomethyl-1-n-boc-piperidine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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